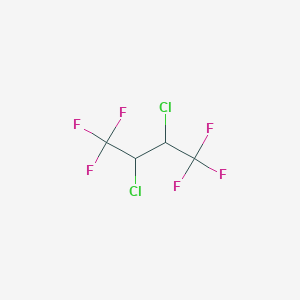

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

Description

BenchChem offers high-quality 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNMSWBRUAIIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378848 | |

| Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-54-3 | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Environmental Impact and Global Warming Potential of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity for a Niche Compound

The absence of direct data necessitates a structured, scientifically-grounded approach to estimate these properties. This guide, therefore, synthesizes information from the atmospheric chemistry of structurally analogous compounds to provide a robust assessment of the likely environmental profile of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. The principles guiding this analysis are rooted in the well-understood relationships between molecular structure and atmospheric fate for halogenated hydrocarbons.

Section 1: Molecular Structure and Its Environmental Implications

The environmental impact of a halogenated alkane is primarily dictated by its molecular structure. For 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, the key structural features are:

-

Saturated Carbon Backbone: The butane structure indicates a stable, non-reactive backbone in the absence of UV radiation.

-

Presence of Hydrogen Atoms (C-H Bonds): The two hydrogen atoms on the second and third carbon atoms are the primary sites for atmospheric degradation. In the troposphere, these C-H bonds are susceptible to attack by hydroxyl radicals (•OH), the atmosphere's primary cleansing agent. This reaction is the rate-limiting step for the removal of many hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) from the atmosphere. The presence of these bonds implies a finite atmospheric lifetime, likely on the order of years to decades.

-

Presence of Chlorine Atoms (C-Cl Bonds): The two chlorine atoms are the source of the compound's ozone-depleting potential. If the molecule persists long enough to reach the stratosphere, high-energy UV radiation can break the C-Cl bonds, releasing chlorine radicals (Cl•). These radicals can then catalytically destroy ozone molecules, contributing to the depletion of the ozone layer.

-

High Degree of Fluorination (C-F Bonds): The six fluorine atoms contribute to the molecule's chemical stability and its ability to absorb infrared radiation. The C-F bond is exceptionally strong, making the molecule a potent greenhouse gas. The absorption of terrestrial infrared radiation by these bonds is the mechanism by which the compound contributes to global warming.

Section 2: Estimated Environmental Profile

Based on the structural analysis and comparison with well-characterized HCFCs, the following is an estimated environmental profile for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.

Atmospheric Lifetime

The atmospheric lifetime of a halogenated hydrocarbon containing C-H bonds is primarily determined by the rate of its reaction with hydroxyl radicals. While the specific rate constant for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is unknown, we can draw comparisons with other dichlorinated alkanes. For instance, HCFC-141b (1,1-dichloro-1-fluoroethane) has an atmospheric lifetime of 9.2 years, while HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) has a lifetime of 2.1 years[1].

Given the presence of two C-H bonds in a four-carbon chain, it is reasonable to infer that the atmospheric lifetime of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is likely to be in the range of several years to a couple of decades . This is significantly shorter than that of fully halogenated chlorofluorocarbons (CFCs), which can persist in the atmosphere for many decades to centuries[2][3][4].

Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned an ODP of 1.0[5][6]. The presence of two chlorine atoms in 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane means its ODP is greater than zero. However, its ODP will be significantly lower than that of CFCs due to its shorter atmospheric lifetime, which reduces the fraction of the emitted substance that reaches the stratosphere.

HCFCs, which also contain chlorine but have shorter atmospheric lifetimes, generally have ODPs in the range of 0.005 to 0.2[5]. For example, HCFC-141b has an ODP of 0.11, and HCFC-22 has an ODP of 0.055[1]. Given its structure, the ODP of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is likely to fall within this range, making it a substance with a tangible, albeit not extreme, potential to damage the ozone layer.

Global Warming Potential (GWP)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1. The high degree of fluorination in 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane strongly suggests that it is an effective absorber of infrared radiation and thus a potent greenhouse gas.

The GWP of a substance is a function of its atmospheric lifetime and its radiative efficiency. While the latter is unknown, we can again look to analogous compounds. Many HCFCs have 100-year GWPs in the hundreds to thousands. For example, HCFC-141b has a 100-year GWP of 700, and HCFC-142b has a GWP of 2400[1]. It is highly probable that the 100-year GWP of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane would also be in the range of several hundred to a few thousand .

Summary of Estimated Environmental Parameters

| Environmental Metric | Estimated Value/Range | Rationale |

| Atmospheric Lifetime | Several years to a few decades | Presence of two C-H bonds allows for tropospheric degradation by •OH radicals, similar to other HCFCs. |

| Ozone Depletion Potential (ODP) | 0.01 - 0.2 | Contains two chlorine atoms, but its shorter atmospheric lifetime compared to CFCs reduces its ozone-depleting efficiency. |

| Global Warming Potential (GWP) (100-year) | Several hundred to a few thousand | High degree of fluorination leads to strong infrared absorption, characteristic of potent greenhouse gases. |

Section 3: Atmospheric Degradation Pathway

The primary atmospheric fate of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is expected to be initiated by its reaction with hydroxyl radicals in the troposphere. The likely degradation pathway is as follows:

-

Hydrogen Abstraction: A hydroxyl radical (•OH) abstracts a hydrogen atom from the carbon backbone, forming water and a halogenated alkyl radical.

-

Oxidation: The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.

-

Further Reactions: This peroxy radical will undergo a series of further reactions, likely leading to the formation of more stable, oxygenated products such as halogenated aldehydes or ketones.

-

Decomposition and Removal: These intermediate products will themselves be subject to further degradation, eventually breaking down into smaller, more soluble compounds like hydrogen halides (HCl, HF) and carbon dioxide. These soluble products are then removed from the atmosphere through wet deposition (rainout).

The following diagram illustrates this generalized atmospheric degradation pathway.

Caption: Generalized tropospheric degradation pathway for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.

Section 4: Regulatory Context and Considerations

Given its structural characteristics as a hydrochlorofluorocarbon, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane would likely fall under the regulatory frameworks governing ozone-depleting substances, such as the Montreal Protocol and its subsequent amendments. Although not explicitly listed due to its apparent low volume of use, any significant production or application would likely trigger regulatory scrutiny.

For researchers and professionals in drug development, the use of such a compound, even in small quantities for synthesis or as a process solvent, warrants careful consideration of its environmental fate. While its direct contribution to ozone depletion and global warming from laboratory-scale use may be minimal, adherence to best practices for the handling and disposal of halogenated compounds is paramount to minimize emissions.

Section 5: Conclusion and Recommendations

In the absence of direct experimental data, this guide provides a scientifically-informed estimation of the environmental impact of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. The key takeaways are:

-

The compound is expected to have a finite atmospheric lifetime of several years to a few decades, due to the presence of C-H bonds.

-

It possesses a non-zero Ozone Depletion Potential , likely in the range of other dichlorinated HCFCs.

-

It is expected to be a potent greenhouse gas , with a 100-year GWP in the hundreds to low thousands.

For professionals considering the use of this compound, it is recommended to:

-

Seek Alternatives: Whenever possible, prioritize the use of compounds with well-characterized and lower environmental impacts.

-

Exercise Strict Emissions Control: If its use is unavoidable, implement rigorous containment and disposal procedures to prevent its release into the atmosphere.

-

Advocate for Further Research: Should this compound be considered for broader applications, encourage and support experimental studies to determine its precise atmospheric lifetime, ODP, and GWP.

This proactive approach ensures that scientific and industrial activities are conducted with a full understanding of their potential environmental consequences, even when dealing with niche chemical compounds.

References

-

U.S. Environmental Protection Agency. (2016). Atmospheric Lifetime and Global Warming Potential Defined. [Link]

-

Ravishankara, A. R., Solomon, S., Turnipseed, A. A., & Warren, R. F. (1993). Atmospheric Lifetimes of Long-Lived Halogenated Species. Science, 259(5092), 194–199. [Link]

-

PubMed. (1993). Atmospheric Lifetimes of Long-Lived Halogenated Species. [Link]

-

Wikipedia. Ozone depletion potential. [Link]

-

ChartsBin.com. Atmospheric Lifetime of Different Greenhouse Gases. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Applications of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane in Industry. [Link]

-

University of East Anglia. Atmospheric lifetimes of long-lived halogenated species. [Link]

-

U.S. Environmental Protection Agency. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- - Substance Details. [Link]

-

PubChem. 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]

-

PubChem. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane. [Link]

-

Molecules. (2022). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. [Link]

-

U.S. Environmental Protection Agency. Ozone-Depleting Substances. [Link]

-

Government of Canada. (2013). Ozone-depleting substances. [Link]

-

Australian Government, Department of Climate Change, Energy, the Environment and Water. Ozone depleting substances. [Link]

Sources

- 1. ACP - Atmospheric and watershed modelling of trifluoroacetic acid from oxidation of HFO-1234ze(E) released by prospective pressurised metered-dose inhaler use in three major river basins [acp.copernicus.org]

- 2. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | C4H2Cl2F6 | CID 2774025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 2733252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE [drugs.ncats.io]

- 5. (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

The HCFC-336 Isomer Protocol: Precision Synthesis of Next-Gen Fluorocarbons

This technical guide is structured as a high-level whitepaper for industrial chemists and process engineers in the pharmaceutical and fluorochemical sectors. It focuses on the critical role of HCFC-336 as a bridge molecule in the synthesis of next-generation medical propellants and blowing agents.

Executive Summary: The Isomer Pivot

The transition from hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) represents the single largest shift in industrial fluorine chemistry in the last two decades. At the center of this transition lies HCFC-336 (specifically 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane ).

While often categorized merely as an intermediate, HCFC-336 is the deterministic precursor for HFO-1336mzz(Z) (cis-1,1,1,4,4,4-hexafluoro-2-butene), the leading candidate for low-GWP medical propellants in Metered Dose Inhalers (MDIs) and high-performance foam blowing agents.

This guide details the "336 Protocol"—the management of HCFC-336 stereoisomers (meso vs. racemic) to maximize yield and purity in the synthesis of hexafluoro-2-butyne and its subsequent selective hydrogenation. For researchers in drug delivery systems, understanding this pathway is critical for ensuring the chemical purity required for inhalation toxicology standards.

Molecular Architecture: The HCFC-336 Isomers

HCFC-336 (

The Stereochemical Landscape

| Isomer Designation | Configuration | Physical State | Reactivity Profile (Elimination) |

| Meso-HCFC-336 | (2R, 3S) | Liquid | Fast kinetics; favorable anti-elimination alignment. |

| DL-HCFC-336 | (2R, 3R) / (2S, 3S) | Liquid | Slower kinetics; steric hindrance may require higher activation energy. |

Scientific Insight: The ratio of Meso to DL isomers in the crude feedstock dictates the efficiency of the downstream dehydrochlorination step. An optimized process aims to maximize the meso form or utilize a catalyst system robust enough to process the dl pair without excessive coking or byproduct formation.

The "Golden Path" Synthesis Workflow

The industrial utility of HCFC-336 is defined by its conversion to Hexafluoro-2-butyne (

Phase 1: Upstream Assembly (The Coupling)

While various routes exist, the most robust industrial pathway involves the coupling of C2 units or the addition of halogens to C4 olefins.

-

Mechanism: Radical addition or metal-mediated coupling of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) derivatives often serves as the entry point.

-

Critical Control Point: Temperature control is vital to prevent polymerization of the C4 backbone into C8 oligomers.

Phase 2: Dehydrochlorination (The 336 Protocol)

This is the core "process development" step. We must remove two moles of HCl to form the triple bond.

Protocol 336-D (Dual-Phase Elimination):

-

Reagent Preparation: Use a concentrated aqueous KOH solution (40-50% wt) paired with a Phase Transfer Catalyst (PTC) such as Aliquat 336 or Tetrabutylammonium bromide (TBAB).

-

Reaction Vessel: Hastelloy C-276 autoclave (resistant to Cl- corrosion).

-

Process:

-

Charge HCFC-336 isomers into the reactor.

-

Introduce caustic/PTC mixture under agitation (>500 RPM).

-

Heat to 60-80°C . The reaction is exothermic; cooling jackets must be active.

-

Causality: The PTC shuttles the hydroxide ion into the organic phase, initiating the E2 elimination mechanism. The meso isomer eliminates HCl more readily due to the anti-periplanar geometry of the H and Cl atoms.

-

Phase 3: Selective Hydrogenation (The Target)

The alkyne is hydrogenated to the olefin. This is where the distinction between "Drug Development" (Medical Propellant) and "Industrial Solvent" occurs.

-

Target: HFO-1336mzz(Z) (Cis-isomer).[1]

-

Catalyst: Lindlar catalyst (Pd/CaCO3 poisoned with Pb) is the gold standard for stopping at the cis alkene.

-

Why Z? The Z-isomer (Boiling Point ~33°C) is ideal for liquid handling and medical aerosols. The E-isomer (Boiling Point ~9°C) is more volatile and used in heat pumps.

Visualization: The HCFC-336 to HFO Pathway

The following diagram illustrates the industrial flow from precursor to the specific isomers used in medical and industrial applications.

Figure 1: The synthesis pathway from HCFC-336 isomers to the target HFO-1336mzz(Z), highlighting the critical dehydrochlorination and hydrogenation steps.

Industrial Applications & Pharma Relevance

Medical Propellants (MDI)

The phase-out of HFC-134a and HFC-227ea due to GWP concerns has created a vacuum in the respiratory drug delivery market.

-

Role of HCFC-336: It is the "purity gate." Impurities in the HCFC-336 feedstock (such as under-chlorinated C4 species) can carry over into the final HFO propellant.

-

Requirement: For pharmaceutical grade HFO-1336mzz(Z), the HCFC-336 precursor must be >99.9% pure to prevent the formation of toxic unsaturated byproducts.

Comparative Data: Propellant Properties

| Property | HFC-134a (Legacy) | HFO-1336mzz(Z) (Next-Gen) |

| GWP (100-yr) | 1,430 | < 2 |

| Boiling Point | -26.3°C | 33.4°C |

| Pressure (20°C) | ~5.7 bar | ~0.6 bar (Low Pressure) |

| Stability | High | High (Stable in MDI formulations) |

Note: The higher boiling point of the Z-isomer suggests its use in specific low-pressure inhalers or as a solvent/diluent in dual-propellant systems.

Safety & Environmental Profile

While HCFC-336 is an HCFC, its ODP (Ozone Depletion Potential) is significantly lower than legacy CFCs. However, it is strictly regulated as a feedstock intermediate .

-

Containment: In the US and EU, HCFC-336 must be consumed within the process (transformed into HFO) and cannot be vented.

-

GWP: The conversion to HFO-1336mzz reduces the GWP from ~1000+ (for HCFCs) to <2 (for HFOs), aligning with the Kigali Amendment.

References

-

Chemours Company FC, LLC. (2020).[2] Process for the production of HFO-1336mzz from HCFC-336 isomers. European Patent Office. Retrieved from

-

Kontomaris, K. (2014).[1] HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles.[1] Purdue University Conferences. Retrieved from

-

Juhasz, J. R. (2017).[3][4] Novel Working Fluid, HFO-1336mzz(E), for Use in Waste Heat Recovery Application.[4] 12th IEA Heat Pump Conference. Retrieved from

-

U.S. EPA. (2021). Significant New Alternatives Policy (SNAP) Program: Substitutes in Rigid Polyurethane. Retrieved from

-

Baasandorj, M., et al. (2019).[3] Rate Coefficients for the Gas-Phase Reaction of (E)- and (Z)-HFO-1336mzz with OH Radicals. Journal of Physical Chemistry A. Retrieved from

Sources

Methodological & Application

The Untapped Potential of 2,3-Dichlorohexafluorobutane: A Specialized Solvent for Modern Organic Synthesis

Introduction: Beyond the Standard Solvent Lexicon

In the intricate world of organic synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. While traditional solvents have their established roles, the quest for enhanced reactivity, selectivity, and improved process safety has led to the exploration of novel solvent systems. Among these, fluorinated solvents are emerging as a class of compounds with unique and advantageous properties. This guide delves into the potential of a lesser-known fluorinated solvent, 2,3-dichlorohexafluorobutane, as a valuable tool for researchers, scientists, and drug development professionals. While extensive literature on its specific applications is nascent, this document, grounded in the principles of physical organic chemistry and analogy to well-characterized fluorinated and chlorinated solvents, aims to provide a comprehensive overview of its predicted properties and potential applications, complete with detailed protocols.

The unique combination of chlorine and fluorine atoms on a butane backbone bestows 2,3-dichlorohexafluorobutane with a distinct set of physicochemical characteristics. These properties suggest its utility in a range of synthetic transformations, particularly those requiring a non-polar, inert, and high-density medium. This application note will serve as a foundational guide to unlocking the potential of this promising solvent.

Physicochemical Properties: A Profile of 2,3-Dichlorohexafluorobutane

A thorough understanding of a solvent's physical and chemical properties is paramount to its effective utilization. The following table summarizes the key known and predicted properties of 2,3-dichlorohexafluorobutane, drawing from available data and expert analysis.[1]

| Property | Value | Significance in Organic Synthesis |

| Molecular Formula | C4H2Cl2F6 | High degree of halogenation suggests chemical inertness. |

| Molecular Weight | 234.95 g/mol [1] | Influences density and boiling point. |

| Boiling Point | ~75-80 °C (Predicted) | Allows for reactions at moderately elevated temperatures and easy removal under vacuum. |

| Density | ~1.6 g/mL (Predicted) | Facilitates phase separations with aqueous and less dense organic phases. |

| Polarity | Low (Predicted) | Suitable for dissolving non-polar reactants and incompatible with highly polar or ionic species.[2] |

| Solubility | Predicted to be miscible with many common organic solvents but immiscible with water.[2] | Enables straightforward extractive workups. |

| Chemical Stability | High (Predicted) | The presence of strong C-F and C-Cl bonds suggests resistance to many reactive reagents.[3] |

Expert Insight: The high density of 2,3-dichlorohexafluorobutane is a particularly noteworthy feature. In many synthetic protocols, the aqueous layer is the lower phase during extraction. A denser-than-water organic solvent can simplify the workup process by allowing the aqueous layer to be decanted from the top, minimizing the risk of losing the desired organic phase.

Diagram: Predicted Solubility and Phase Separation

Caption: Predicted phase behavior of 2,3-dichlorohexafluorobutane.

Application Note I: Grignard Reactions in a Fluorinated Medium

The Challenge: Grignard reactions are fundamental carbon-carbon bond-forming reactions but are notoriously sensitive to moisture and protic solvents.[4] The traditional solvent, diethyl ether, has a low boiling point and is highly flammable, posing safety concerns.

The 2,3-Dichlorohexafluorobutane Advantage: The predicted inertness and higher boiling point of 2,3-dichlorohexafluorobutane make it a potentially safer alternative to diethyl ether for Grignard reactions. Its low polarity is also well-suited for the formation and reaction of the organomagnesium species.

Protocol: Synthesis of Triphenylmethanol using Phenylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Methyl benzoate

-

2,3-Dichlorohexafluorobutane (anhydrous)

-

Iodine crystal (as initiator)

-

3 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser and dropping funnel. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

Initiation: Place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine in the flask.

-

Grignard Reagent Formation:

-

In the dropping funnel, prepare a solution of bromobenzene (5.5 mL, 52 mmol) in 30 mL of anhydrous 2,3-dichlorohexafluorobutane.

-

Add a small portion (~5 mL) of the bromobenzene solution to the magnesium turnings. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.[5][6]

-

-

Reaction with Ester:

-

Cool the Grignard reagent solution to room temperature.

-

Prepare a solution of methyl benzoate (2.7 g, 20 mmol) in 15 mL of anhydrous 2,3-dichlorohexafluorobutane.

-

Add the methyl benzoate solution dropwise to the stirred Grignard reagent. An exothermic reaction should be observed. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 1 hour.[7][8]

-

-

Workup:

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add 50 mL of 3 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. The 2,3-dichlorohexafluorobutane layer should be the lower phase.

-

Separate the layers and extract the aqueous layer with an additional 20 mL of 2,3-dichlorohexafluorobutane.

-

Combine the organic layers and wash with 30 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude triphenylmethanol.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as a mixture of diethyl ether and hexanes.

Diagram: Grignard Reaction Workflow

Caption: Step-wise workflow for the synthesis of triphenylmethanol.

Application Note II: Transition-Metal Catalyzed Cross-Coupling Reactions

The Challenge: Many transition-metal catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are performed at elevated temperatures. Solvents for these reactions need to be thermally stable and capable of dissolving both the organic substrates and the organometallic catalyst.

The 2,3-Dichlorohexafluorobutane Advantage: With a predicted boiling point around 75-80 °C and high chemical inertness, 2,3-dichlorohexafluorobutane could serve as a suitable solvent for a variety of cross-coupling reactions. Its non-coordinating nature is also beneficial as it is less likely to interfere with the catalytic cycle.

Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., anhydrous potassium carbonate)

-

2,3-Dichlorohexafluorobutane (anhydrous and degassed)

Equipment:

-

Schlenk flask or reaction tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add 5 mL of degassed, anhydrous 2,3-dichlorohexafluorobutane via syringe.

-

Reaction: Heat the reaction mixture to 75 °C with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add 10 mL of water and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with 2 x 10 mL of an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Safety and Environmental Considerations

As with all halogenated compounds, appropriate safety precautions must be taken when handling 2,3-dichlorohexafluorobutane. It should be used in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn.

From an environmental perspective, many per- and polyfluoroalkyl substances (PFAS) are under scrutiny for their persistence and potential for bioaccumulation.[9][10][11] While the specific environmental impact of 2,3-dichlorohexafluorobutane is not well-documented, it is prudent to handle it as a substance of potential environmental concern. All waste containing this solvent should be disposed of according to institutional and regulatory guidelines for halogenated waste.

Conclusion and Future Outlook

2,3-Dichlorohexafluorobutane represents an intriguing, yet underexplored, solvent for organic synthesis. Its predicted properties of high density, chemical inertness, and moderate boiling point suggest its potential as a valuable alternative to traditional solvents in specific applications. The protocols detailed in this guide, while based on established chemical principles and analogies, are intended to serve as a starting point for further investigation. It is the hope of the author that this application note will inspire researchers to explore the utility of 2,3-dichlorohexafluorobutane and contribute to the growing body of knowledge on the application of fluorinated solvents in modern organic chemistry.

References

-

American Chemical Society. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry. ACS Publications. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, October 30). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved February 14, 2026, from [Link]

-

Marset, X., Montilla, S., Rico, E., et al. (2024, October 1). Beyond conventional organic electrosynthesis: the role of fluorinated solvents. ChemRxiv. Retrieved February 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved February 14, 2026, from [Link]

-

Exploring the Applications and Effects of Fluorinated Solvents in Modern Chemistry. (2024, November 9). Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane. Retrieved February 14, 2026, from [Link]

-

Solubility of Things. (n.d.). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. Retrieved February 14, 2026, from [Link]

-

University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved February 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 14, 2026, from [Link]

-

Canada.ca. (2024, August 6). Risk assessment summary, new substances notification 21551. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2,3-Dichlorobutane. PubChem. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). (2R,3R)-2,3-difluorobutane. Retrieved February 14, 2026, from [Link]

-

University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved February 14, 2026, from [Link]

-

University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved February 14, 2026, from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 14, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. YouTube. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Retrieved February 14, 2026, from [Link]

-

European Commission. (2023, October 19). Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. Environment. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 14, 2026, from [Link]

-

Occidental College. (n.d.). Grignard Reaction. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). A Global Overview of Per- and Polyfluoroalkyl Substance Regulatory Strategies and Their Environmental Impact. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). (2S,3S)-2,3-difluorobutane. Retrieved February 14, 2026, from [Link]

-

Environment and Climate Change Canada. (n.d.). Risk Evaluation to Determine Whether E2 Planning is Required Under the CEPA E2 Regulation. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, March 31). Environmental impact of inhalers for respiratory diseases: decreasing the carbon footprint while preserving patient-tailored treatment. PMC. Retrieved February 14, 2026, from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved February 14, 2026, from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved February 14, 2026, from [Link]

-

PubMed. (2016, January 22). Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). Zeolites and Related Materials as Catalyst Supports for Hydrocarbon Oxidation Reactions. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved February 14, 2026, from [Link]

-

ChemRxiv. (2026, January 20). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. Retrieved February 14, 2026, from [Link]

Sources

- 1. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | C4H2Cl2F6 | CID 2774025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Exploring the Applications and Effects of Fluorinated Solvents in Modern Chemistry [tengerchemical.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. New substances: risk assessment summary, new substances notification 21551 - Canada.ca [canada.ca]

- 10. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]

- 11. A Global Overview of Per- and Polyfluoroalkyl Substance Regulatory Strategies and Their Environmental Impact | MDPI [mdpi.com]

Technical Evaluation & Protocol: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (HFC-338mccq)

Application Note: High-Temperature Thermal Management & Waste Heat Recovery

Executive Summary

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (CAS: 384-54-3), commonly referred to in industrial thermodynamics as HFC-338mccq , represents a specialized class of hydrochlorofluorocarbons (HCFCs) utilized primarily for High-Temperature Heat Pumps (HTHP) and Organic Rankine Cycles (ORC) .

Unlike common refrigerants that boil below ambient temperature, HFC-338mccq is a liquid at room temperature (Boiling Point: ~83°C / 181°F), making it an exceptional candidate for high-grade waste heat recovery and reactor thermal management in pharmaceutical processing where low pressure and high thermal stability are required.

Critical Note on Regulatory Status: While possessing a low Ozone Depletion Potential (ODP), this molecule contains chlorine.[1][2] In many jurisdictions, it is viewed as a transitional fluid or a feedstock intermediate for the production of HFO-1336mzz-Z (Opteon™ MZ). Researchers must verify local environmental compliance (e.g., Montreal Protocol phase-out schedules) before scaled deployment.

Physicochemical Profile & Thermodynamic Logic

The utility of HFC-338mccq stems from its molecular architecture: two central chlorinated carbons flanked by trifluoromethyl groups (

Table 1: Key Thermophysical Properties

| Property | Value (Approx.) | Implication for Application |

| Molecular Structure | High chemical stability; non-flammable.[3][4] | |

| Boiling Point (1 atm) | 83°C - 84°C | Liquid at room temp; ideal for 100°C–160°C heat sources. |

| Critical Temperature | ~200°C | Enables high efficiency in Rankine cycles (Carnot efficiency). |

| Density (Liquid, 25°C) | ~1.56 g/cm³ | High mass flow density; smaller pump sizing required. |

| ODP / GWP | Low non-zero / Moderate | Requires closed-loop handling; distinct from HFOs (ODP=0). |

| Solubility | Lipophilic | Miscible with many organic solvents; potential elastomer swelling. |

The "Why" Behind the Fluid

In drug development and chemical processing, thermal runaway is a critical risk. Traditional glycol/water mixtures boil at ~100-120°C (pressurized), limiting their safety margin. Silicone oils are safe but viscous and hard to clean.

-

HFC-338mccq bridges this gap: It boils at ~83°C, meaning it can absorb massive heat loads via phase change (evaporative cooling) at temperatures where other fluids are merely sensible heat carriers.

Application Contexts

A. Organic Rankine Cycle (ORC) for Waste Heat Recovery

In pharmaceutical manufacturing, steam sterilization and reactor heating generate significant low-grade waste heat (100°C–150°C). HFC-338mccq is used as the working fluid to convert this thermal energy into electricity.

-

Mechanism: The fluid is pumped to high pressure, vaporized by the waste heat, expanded through a turbine (generating power), and condensed back to liquid.

-

Advantage: Its high critical temperature allows it to match the thermal profile of steam condensate better than R-245fa or R-134a.

B. Precision Reactor Cooling (Isothermal Control)

For highly exothermic reactions (e.g., Grignard reagents, Hydrogenations), maintaining a strict isotherm is vital for enantioselectivity.

-

Application: The reactor jacket is filled with HFC-338mccq. The system pressure is set such that the fluid boils exactly at the desired reaction temperature (e.g., 90°C).

-

Benefit: The heat transfer coefficient of boiling liquid is 10-20x higher than circulating oil, preventing hot-spots.

Experimental Protocols

Protocol 1: Material Compatibility Screening (Elastomer Validation)

Rationale: Chlorinated fluorocarbons can be aggressive toward standard seals. While FKM (Viton®) is generally resistant to oils, it can swell significantly in fluorinated solvents.[5] EPDM is often incompatible with oils but may resist specific halocarbons. Do not assume compatibility.

Workflow Diagram (DOT):

Figure 1: Step-by-step decision tree for validating seal compatibility with HFC-338mccq.

Step-by-Step Methodology:

-

Preparation: Cut standard ASTM D471 coupons of candidate elastomers (Viton-A, Viton-GF, EPDM, Kalrez).

-

Baseline: Measure initial weight (

), volume ( -

Exposure: Place coupons in a pressure vessel (autoclave) filled with HFC-338mccq.

-

Safety: Ensure the vessel is rated for the vapor pressure of the fluid at the test temperature (approx 100-150°C).

-

-

Incubation: Heat to 10% above maximum expected operating temperature for 168 hours (1 week).

-

Analysis:

-

Remove coupons and immediately weigh (wet weight) to check for absorption.

-

Dry coupons for 24 hours and weigh again to check for extraction (plasticizer loss).

-

-

Criteria: A volume swell >15% or hardness change >10 points indicates failure. Recommendation: Encapsulated PTFE (Teflon) or FFKM (Kalrez) are usually required for high-temp chlorinated fluids.

Protocol 2: Thermal Stability & Passivation (Autoclave Test)

Rationale: At temperatures >150°C, chlorinated fluids can decompose, generating HCl which corrodes system metals.

-

Vessel Setup: Use a 316L Stainless Steel cylinder.

-

Catalyst: Add coupons of system metals (Copper, Aluminum, Carbon Steel) to simulate real-world contact.

-

Charging: Fill cylinder 50% with HFC-338mccq. Evacuate air (oxygen accelerates decomposition).

-

Stress Test: Heat to 175°C for 14 days.

-

Analysis:

-

Visual: Check fluid for yellowing (acid formation).

-

GC-MS: Analyze for breakdown products (e.g., trifluoroacetic acid, HCl).

-

Acidity: Perform an acid number titration. If Acidity > 0.1 mg KOH/g, the fluid requires stabilizers or lower operating temperatures.

-

Visualizing the Application: Organic Rankine Cycle

The following diagram illustrates where HFC-338mccq fits into a waste heat recovery loop.

Figure 2: Organic Rankine Cycle (ORC) utilizing HFC-338mccq for energy recovery.

Safety & Handling (E-E-A-T)

-

Toxicity: HFC-338mccq generally exhibits low acute toxicity, but as a halogenated hydrocarbon, inhalation of high concentrations can cause cardiac sensitization. Work in well-ventilated areas.

-

Decomposition: Avoid contact with alkali metals (Na, K) and powdered aluminum/magnesium, which can induce rapid exothermic decomposition.

-

Leak Detection: Because the fluid is liquid at room temperature but volatile, leaks may not be immediately obvious as "gas jets." Use electronic halide leak detectors calibrated for chlorinated agents.

References

-

PubChem. (2023). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane Compound Summary. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2023). Thermophysical Properties of Halogenated Fluids. National Institute of Standards and Technology. [Link]

-

Kontomaris, K. (2014). HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles. International Refrigeration and Air Conditioning Conference. Purdue University. [Link](Note: Discusses the successor fluid, providing critical comparative data for the 338mccq precursor).

-

ChemSrc. (2023). CAS 384-54-3 Properties and Boiling Point Data. [Link]

Sources

Application Note: Synthesis of HFO-1336mzz via Dehydrochlorination of 2,3-dichlorohexafluorobutane

Abstract

This application note provides a comprehensive guide for the synthesis of the hydrofluoroolefin (HFO) HFO-1336mzz, a refrigerant with a low global warming potential (GWP). The described protocol details a robust and scalable method utilizing 2,3-dichlorohexafluorobutane as a key intermediate. This document is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require a detailed, scientifically grounded procedure for the synthesis of this important fluorinated alkene. The protocol emphasizes safety, efficiency, and high-purity product isolation.

Introduction

Hydrofluoroolefins (HFOs) represent the latest generation of refrigerants, developed to address the urgent need for compounds with minimal environmental impact. HFO-1336mzz, in both its (E) and (Z) isomeric forms, has emerged as a promising candidate for various applications, including as a blowing agent, solvent, and in heat transfer fluids, owing to its favorable thermophysical properties and significantly lower GWP compared to its hydrofluorocarbon (HFC) predecessors.[1][2][3] The synthesis of HFO-1336mzz can be efficiently achieved through the dehydrochlorination of 2,3-dichlorohexafluorobutane, a process that involves the elimination of two molecules of hydrogen chloride (HCl) to form the desired carbon-carbon double bond. This application note provides a detailed protocol for this synthesis, grounded in established chemical principles and supported by relevant literature.

Reaction Pathway and Mechanism

The core of this synthesis is a base-mediated dehydrochlorination reaction. The reaction proceeds in a stepwise manner, where a strong base abstracts a proton from a carbon atom adjacent to a carbon bearing a chlorine atom. This is followed by the elimination of a chloride ion, resulting in the formation of a double bond. The overall reaction is depicted below:

Caption: Synthesis of HFO-1336mzz from 2,3-dichlorohexafluorobutane.

The choice of base and reaction conditions is critical to ensure high conversion and selectivity towards the desired HFO-1336mzz isomers, while minimizing the formation of byproducts.

Materials and Equipment

| Material/Equipment | Description/Specification |

| Reactants | |

| 2,3-dichlorohexafluorobutane | Purity ≥ 98% |

| Potassium Hydroxide (KOH) | Pellets, ACS grade or higher |

| Solvent | |

| Ethanol or Isopropanol | Anhydrous, ACS grade |

| Apparatus | |

| 3-neck round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | With appropriate cooling |

| Mechanical stirrer | For efficient mixing |

| Dropping funnel | For controlled addition of base solution |

| Heating mantle | With temperature controller |

| Gas scrubber | Containing a dilute NaOH solution |

| Distillation apparatus | For product purification |

| Gas chromatograph (GC) | For reaction monitoring and purity analysis |

| Personal Protective Equipment | |

| Chemical resistant gloves | Neoprene or nitrile |

| Safety goggles and face shield | |

| Lab coat | |

| Respiratory protection | As needed, especially in case of leaks |

Experimental Protocol

Safety Precautions

-

2,3-dichlorohexafluorobutane is a skin and eye irritant and may cause respiratory irritation.[4] Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Potassium hydroxide (KOH) is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE).

-

The dehydrochlorination reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup must include a gas scrubber to neutralize the evolved HCl.

-

HFO-1336mzz is a volatile compound. Ensure the reaction and work-up are performed in a closed system or a well-ventilated area to prevent inhalation.

-

Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Reaction Setup

-

Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Connect the outlet of the reflux condenser to a gas scrubber containing a dilute solution of sodium hydroxide (NaOH) to neutralize the HCl gas produced during the reaction.

-

Ensure all glassware is dry and the setup is secure.

Caption: Schematic of the reaction setup for HFO-1336mzz synthesis.

Reaction Procedure

-

Charge the 3-neck round-bottom flask with 2,3-dichlorohexafluorobutane and the chosen alcohol solvent (e.g., ethanol or isopropanol).

-

Prepare a solution of potassium hydroxide in the same alcohol solvent in a separate beaker. Carefully transfer this solution to the dropping funnel. Note: The dissolution of KOH is exothermic; allow the solution to cool to room temperature before proceeding.

-

Begin stirring the contents of the reaction flask and gently heat the mixture to reflux using the heating mantle.

-

Once the mixture is refluxing, add the KOH solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain a steady reflux throughout the addition.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) by analyzing aliquots of the reaction mixture.

Product Isolation and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product mixture will contain the desired HFO-1336mzz, unreacted starting material (if any), the solvent, and potassium chloride (KCl) salt.

-

Filter the reaction mixture to remove the precipitated KCl. Wash the salt cake with a small amount of fresh solvent to recover any entrained product.

-

The filtrate, containing the crude HFO-1336mzz, is then subjected to distillation to separate the product from the solvent and any high-boiling impurities.

-

Due to the relatively low boiling points of HFO-1336mzz isomers (E-isomer: ~7.8 °C, Z-isomer: ~33.4 °C), a fractional distillation setup is recommended for efficient separation.[2]

-

To remove any residual acidic impurities, the distilled product can be washed with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate), followed by a water wash. The organic layer is then separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

A final distillation of the dried product will yield high-purity HFO-1336mzz. The purity of the final product should be confirmed by GC analysis.

Expected Results and Data

The yield of HFO-1336mzz is typically in the range of 85-95%, depending on the reaction conditions and the efficiency of the purification process. The ratio of (E) to (Z) isomers can vary depending on the specific reaction parameters.

| Parameter | Typical Value |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux temperature of the solvent |

| Yield | 85-95% |

| Purity (by GC) | > 99.5% |

| Boiling Point (Z-isomer) | 33.4 °C |

| Boiling Point (E-isomer) | 7.8 °C |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient reaction time or temperature. Inactive base. | Increase reaction time or ensure a steady reflux. Use fresh, high-quality KOH. |

| Formation of Byproducts | Reaction temperature too high. Incorrect stoichiometry of the base. | Maintain a controlled reflux. Use the recommended molar ratio of base to substrate. |

| Difficult Purification | Inefficient distillation. Incomplete removal of acidic impurities. | Use a fractional distillation column with sufficient theoretical plates. Ensure thorough washing with a basic solution. |

Conclusion

The synthesis of HFO-1336mzz from 2,3-dichlorohexafluorobutane via base-mediated dehydrochlorination is a reliable and efficient method for producing this environmentally friendly refrigerant. By following the detailed protocol and safety guidelines outlined in this application note, researchers can achieve high yields of high-purity product. Careful control of reaction conditions and a meticulous purification process are key to the successful synthesis of HFO-1336mzz.

References

-

Hydrofluoroolefin Hu. Production Process. Retrieved from [Link]

-

UCCS. (2021). SAFE HANDLING AND DISPOSAL OF CFC's. Retrieved from [Link]

-

Ministry of the Environment, Japan. Act on Rational Use and Proper Management of Fluorocarbons. Retrieved from [Link]

-

HORIBA. Management of Chlorofluorocarbons(CFCs) Recovery/Recycling. Retrieved from [Link]

-

Climate and Ozone Protection Alliance - COPA. Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Retrieved from [Link]

-

Institute for Global Environmental Strategies. (2019). Resource Book for the Life Cycle Management of Fluorocarbons. Retrieved from [Link]

-

Nordic Co-operation. (2024). End-of-life treatment of Hydrofluoroolefins (HFOs). Retrieved from [Link]

-

Farnell. (2012). MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Retrieved from [Link]

- Google Patents. (2014). CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf.

-

LKT Laboratories, Inc. Safety Data Sheet. Retrieved from [Link]

-

Purdue e-Pubs. HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles. Retrieved from [Link]

-

Juhasz, J. R. (2017). O.3.3.4 Novel Working Fluid, HFO-1336mzz(E), for Use in Waste Heat Recovery Application. HPT - Heat Pumping Technologies. Retrieved from [Link]

-

Best Technology. BestSolv® HFO / HCFO Solvents for Precision Cleaning. Retrieved from [Link]

-

Sosnovskikh, V. Y., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Center for Biotechnology Information. Retrieved from [Link]

-

Nordic Council of Ministers. (2024). End-of-life treatment of Hydrofluoroole-fins (HFOs). Retrieved from [Link]

-

Internet Archive. Full text of "Official gazette of the United States Patent Office". Retrieved from [Link]

-

Internet Archive. Full text of "Index of patents issued from the United States Patent Office". Retrieved from [Link]

- Google Patents. (2011). Azeotrope-like compositions of trans-1,1,1,4,4,4-hexafluoro-2-butene and water.

-

ResearchGate. Experimental study of an Organic Rankine Cycle with HFO-1336mzz-Z as a low global warming potential working fluid for micro-scale low temperature applications. Retrieved from [Link]

-

Purdue e-Pubs. HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles. Retrieved from [Link]

-

Scientific Research Publishing. (2015). The Research Progress of Hexafluorobutadiene Synthesis. Retrieved from [Link]

-

PubChem. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane. Retrieved from [Link]

-

PubChem. 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved from [Link]

-

Chemsrc. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. Retrieved from [Link]

-

ResearchGate. The oxidation decom position mechanisms of HFO-1336mzz(Z) as an environmentally friendly refrigerant in O2/H2O environment. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory Handling of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

Introduction

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (CAS No. 384-54-3) is a halogenated hydrocarbon utilized in specialized laboratory applications, primarily as an intermediate in the synthesis of complex fluorinated molecules.[1][2] Its unique chemical structure, featuring a butane backbone with extensive fluorination and targeted chlorination, makes it a valuable precursor for creating novel compounds with potential applications in materials science and pharmaceuticals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling of this compound in a laboratory environment. The protocols herein are designed to ensure scientific integrity, operational safety, and regulatory compliance.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and associated hazards of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is fundamental to its safe handling.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 384-54-3 | [1] |

| Molecular Formula | C₄H₂Cl₂F₆ | [1] |

| Molecular Weight | 234.96 g/mol | [1] |

| Boiling Point | 83-84 °C | [3] |

| Density | 1.557 g/cm³ | [3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

The primary routes of exposure are inhalation, skin contact, and eye contact.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is paramount when working with 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane to minimize exposure and mitigate risks.

Engineering Controls

All manipulations of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane should be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of vapors in the laboratory atmosphere. The fume hood should have a continuous airflow and be regularly inspected to maintain its efficacy.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical step in ensuring personal safety. The following workflow provides a systematic approach to PPE selection for handling this compound.

Caption: PPE Selection Workflow for 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane.

Glove Selection and Compatibility

For handling 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane, nitrile or neoprene gloves are recommended.[4][5] It is advisable to double-glove to provide an extra layer of protection, especially during procedures with a higher risk of splashing. Butyl rubber gloves are generally not recommended for use with halogenated hydrocarbons.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.[6][7]

Storage and Disposal Protocols

Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with environmental regulations.

Storage

Store 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be designated for hazardous chemicals and have secondary containment in place.

Disposal of Halogenated Waste

As a halogenated hydrocarbon, 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane and any materials contaminated with it must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for the disposal of halogenated organic waste. Do not mix halogenated waste with non-halogenated waste streams.

Experimental Protocol: Synthesis of Fluorinated Allenes via Dehydrohalogenation

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane can serve as a precursor for the synthesis of fluorinated allenes, which are valuable building blocks in organic chemistry.[8][9] The following protocol outlines a general procedure for the dehydrohalogenation of this compound.

Materials and Reagents

-

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

-

Potassium hydroxide (KOH)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification (e.g., separatory funnel, distillation apparatus)

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a stoichiometric excess of potassium hydroxide in anhydrous ethanol with stirring.

-

Addition of Substrate: Slowly add 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane to the ethanolic KOH solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by GC-MS or TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by distillation or column chromatography to isolate the desired fluorinated allene.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Response Workflow

Caption: Emergency Response Workflow for Incidents Involving 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

-

Ansell. (n.d.). Chemical Handling Glove Guide. Health, Safety and Environment Office, The Hong Kong University of Science and Technology. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

-

Environmental Health & Safety, University of California, Berkeley. (n.d.). Glove Selection & Usage Chart. Retrieved from [Link]

-

All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. University of Texas at Dallas Environmental Health and Safety. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Dehydrobromination of 1-Bromobutane and 2-Bromobutane. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.

-

Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Center for Biotechnology Information. Retrieved from [Link]

-

myUSF. (n.d.). Glove Guide - Chemical Compatibility. University of South Florida. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane. PubChem. Retrieved from [Link]

-

Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective β-Fluoride Elimination. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes. (2020). ResearchGate. Retrieved from [Link]

-

The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). Envirofluid. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. Retrieved from [Link]

-

CRC Handbook of Chemistry and Physics. (n.d.). VAPOR PRESSURE. Retrieved from [Link]

-

PubMed. (2024). (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemically mediated synthesis of trifluoromethylallenes. Organic Chemistry Frontiers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. PubChem. Retrieved from [Link]

-

ResearchGate. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Retrieved from [Link]

-

Dominican University. (n.d.). Experiment 10 DEHYDROBROMINATION. Retrieved from [Link]

-

MDPI. (2022). Solubility Measurement and Correlation of Cis-1,1,1,4,4,4-Hexafluoro-2-butene in Dipentaerythritol Hexaheptanoate and Dipentaerythritol Isononanoate from 293.15 K to 343.15 K. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | CAS 384-54-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUOROBUTANE | 384-54-3 [chemicalbook.com]

- 3. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | Chemsrc [chemsrc.com]

- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. calpaclab.com [calpaclab.com]

- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 8. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Protocol for the Synthesis of Novel Fluorinated Polymers via Reductive Dehalogenation of 2,3-Dichlorohexafluorobutane

Abstract: This document provides a comprehensive guide for researchers on the synthesis of fluorinated polymers utilizing 2,3-dichlorohexafluorobutane as a precursor. Fluoropolymers are a class of high-performance materials renowned for their exceptional thermal stability, chemical inertness, and unique surface properties.[1][2][3][4] This protocol details a robust method centered on the reductive dehalogenation of 2,3-dichlorohexafluorobutane to generate hexafluoro-1,3-butadiene in situ, which subsequently undergoes polymerization. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, outline essential characterization techniques, and offer expert insights for troubleshooting. This guide is intended for researchers in materials science, polymer chemistry, and drug development seeking to explore novel fluorinated materials.

Part 1: Mechanistic Rationale and Strategy

The synthesis of fluoropolymers typically involves the polymerization of fluorinated monomers like tetrafluoroethylene (TFE) or vinylidene fluoride (VDF).[5][6] An alternative and versatile approach involves the chemical modification of existing polymers or the in situ generation of monomers from stable precursors.[5] The use of 2,3-dichlorohexafluorobutane falls into the latter category.

The core of this strategy is a reductive dehalogenation reaction. The two chlorine atoms in the 2 and 3 positions of the butane backbone are susceptible to removal by a reducing agent, leading to the formation of a conjugated diene system: hexafluoro-1,3-butadiene. This monomer is highly reactive and can polymerize under the reaction conditions. Zinc metal is a common and effective reducing agent for such transformations due to its favorable reduction potential and affordability.[7][8][9]

The overall process can be conceptualized in two primary stages, as illustrated in the diagram below.

Caption: Overall reaction scheme for the synthesis of poly(hexafluorobutadiene).

The choice of zinc as the reducing agent is strategic; it facilitates the dechlorination under relatively mild conditions, minimizing degradation of the newly formed monomer and polymer.[9] The subsequent polymerization of hexafluoro-1,3-butadiene can proceed via a free-radical mechanism, which may be initiated thermally or by the addition of a radical initiator.

Part 2: Safety and Handling

Working with halogenated organic compounds requires strict adherence to safety protocols. 2,3-dichlorohexafluorobutane should be handled with care in a well-ventilated chemical fume hood.

Core Safety Requirements:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11][12]

-

Ventilation: All manipulations of the precursor, solvents, and the reaction itself must be performed inside a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[10][13]

-

Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[10][13]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][13]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[12]

-

In all cases of significant exposure, seek immediate medical attention.[10][12][13]

-

-

Waste Disposal: All chemical waste, including residual precursor, polymer, and solvents, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.

Part 3: Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of poly(hexafluorobutadiene).

Materials and Reagents

| Reagent | Grade | Supplier | Purpose |

| 2,3-Dichlorohexafluorobutane | ≥98% | Synquest Labs, Inc. or equivalent | Precursor |

| Zinc Dust (<10 µm) | Reagent Grade | Sigma-Aldrich or equivalent | Reducing Agent |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich or equivalent | Solvent |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific or equivalent | Zinc Activation |

| Methanol | ACS Grade | Fisher Scientific or equivalent | Polymer Precipitation |

| Acetone | ACS Grade | Fisher Scientific or equivalent | Washing |

| Nitrogen (N₂) | High Purity (≥99.99%) | Local Supplier | Inert Atmosphere |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and analysis.

Step-by-Step Procedure

-

Zinc Activation (Causality): The surface of commercial zinc dust is often passivated with a layer of zinc oxide, which inhibits its reactivity. Activation with dilute acid removes this layer, exposing fresh, highly reactive zinc metal, which is crucial for the efficient reductive dehalogenation.

-

Place 1.5 molar equivalents of zinc dust (relative to the precursor) in a flask.

-

Wash the zinc dust sequentially with 1 M HCl, deionized water, methanol, and finally acetone. After each wash, decant the solvent carefully.

-

Dry the activated zinc dust under vacuum for at least 2 hours.

-

-

Reactor Setup:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet/outlet.

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen.

-

-

Reaction Initiation:

-

Transfer the dried, activated zinc dust into the reaction flask.

-

Add anhydrous DMF to the flask via cannula or syringe to create a slurry (approx. 0.5 M final concentration of the precursor).

-

Begin vigorous stirring and purge the system with nitrogen for at least 20 minutes to establish an inert atmosphere.

-

-

Precursor Addition:

-

Using a gas-tight syringe, slowly add 1.0 molar equivalent of 2,3-dichlorohexafluorobutane to the stirring zinc slurry over 30 minutes. An exothermic reaction may be observed.

-

-

Polymerization:

-

After the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath.

-

Maintain the reaction at this temperature under a positive pressure of nitrogen with continuous stirring for 12-24 hours. The mixture will likely become more viscous as the polymer forms.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the viscous mixture with a small amount of additional DMF if necessary to facilitate handling.

-

Filter the mixture through a pad of Celite to remove unreacted zinc and zinc salts.

-

Slowly pour the filtrate into a beaker containing a large excess of vigorously stirring methanol (at least 10x the volume of the filtrate). The fluoropolymer will precipitate as a solid.

-

Allow the precipitate to settle, then decant the supernatant.

-

Collect the polymer by vacuum filtration, washing it thoroughly with fresh methanol to remove any residual DMF and impurities.

-

Dry the resulting polymer in a vacuum oven at 50 °C to a constant weight.

-

Part 4: Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized fluoropolymer.

Summary of Expected Data

| Technique | Parameter Measured | Expected Result/Observation |

| ¹⁹F NMR | Chemical Environment of Fluorine | Signals corresponding to -CF₂- and -CF= groups, confirming the polymer backbone structure. Absence of signals from the CF₃-CHCl- precursor.[14] |

| ¹H NMR | Presence of Protons | Absence of signals, confirming the perfluorinated nature of the polymer. Residual solvent peaks may be present.[15] |

| GPC/SEC | Molecular Weight (Mn, Mw), Polydispersity (Đ) | Provides the average molecular weight and the breadth of the molecular weight distribution.[1] |

| TGA | Thermal Stability | High decomposition temperature (typically >300 °C), characteristic of fluoropolymers.[16] |

| DSC | Glass Transition (Tg), Melting (Tm) | Determines the amorphous or semi-crystalline nature of the polymer and its thermal transitions. |

Notes on Characterization

-